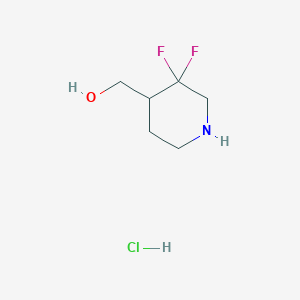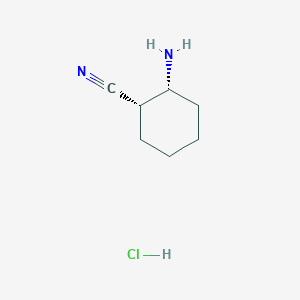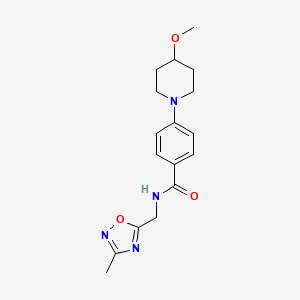![molecular formula C13H17ClN4O4 B2643583 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate CAS No. 74017-68-8](/img/structure/B2643583.png)
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ADMP and is known for its unique properties that make it useful in several areas of research. In
科学研究应用
ADMP has several scientific research applications due to its unique properties. It has been extensively studied for its potential use as a fluorescent probe for the detection of DNA and RNA. ADMP has also been used as a pH-sensitive fluorescent probe for the detection of acidic conditions in biological systems. Additionally, ADMP has been studied for its potential use as an antioxidant and anticancer agent.
作用机制
The mechanism of action of ADMP is not fully understood. However, studies have shown that ADMP can interact with DNA and RNA, leading to changes in their conformation and stability. ADMP has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, ADMP has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
ADMP has several biochemical and physiological effects. Studies have shown that ADMP can interact with DNA and RNA, leading to changes in their conformation and stability. This interaction can result in the inhibition of DNA and RNA synthesis. ADMP has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, ADMP has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
实验室实验的优点和局限性
ADMP has several advantages for lab experiments. It is a fluorescent probe that can be easily detected and quantified. ADMP is also pH-sensitive, making it useful for the detection of acidic conditions in biological systems. Furthermore, ADMP has been shown to exhibit antioxidant activity and induce apoptosis in cancer cells, making it a potential anticancer agent. However, there are also limitations to the use of ADMP in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy.
未来方向
There are several future directions for the study of ADMP. One potential area of research is the development of ADMP-based fluorescent probes for the detection of DNA and RNA. Additionally, further studies are needed to determine the safety and efficacy of ADMP as an antioxidant and anticancer agent. Furthermore, the mechanism of action of ADMP needs to be fully understood to determine its potential applications in other areas of scientific research.
Conclusion
In conclusion, ADMP is a chemical compound that has several potential applications in scientific research. Its unique properties make it useful as a fluorescent probe for the detection of DNA and RNA, a pH-sensitive fluorescent probe, an antioxidant, and an anticancer agent. However, further studies are needed to determine its safety and efficacy. The future directions for the study of ADMP include the development of ADMP-based fluorescent probes, further studies on its safety and efficacy, and the determination of its potential applications in other areas of scientific research.
合成方法
The synthesis of ADMP involves the reaction of 4-amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidine with perchloric acid. This reaction results in the formation of ADMP perchlorate salt, which is a white crystalline compound. The synthesis of ADMP can be achieved through several methods, including solid-state reaction, solution reaction, and microwave-assisted synthesis.
属性
IUPAC Name |
5-(anilinomethyl)-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClHO4/c1-10-16-13(14)11(9-17(10)2)8-15-12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9,14-15H,8H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIAOBBMTZKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)CNC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one](/img/structure/B2643503.png)




![4-(benzylthio)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2643513.png)
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)


![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)

